

Unraveling the Molecular Architecture of Cupric Acetate: A Technical Guide

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Compound of Interest

Compound Name: Cupric acetate

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This in-depth technical guide provides a comprehensive analysis of the crystal structure of **cupric acetate**, with a focus on its hydrated dimeric form, copper(II) acetate monohydrate, $[\text{Cu}_2(\text{CH}_3\text{COO})_4(\text{H}_2\text{O})_2]$. This document details the precise spatial arrangement of atoms, the experimental protocols for its determination, and key structural parameters, offering valuable insights for its application in research and development.

Introduction

Copper(II) acetate, also known as **cupric acetate**, is a coordination complex with a rich history and diverse applications, ranging from a catalyst in organic synthesis to a precursor in the formation of advanced materials. The biological and chemical properties of **cupric acetate** are intrinsically linked to its three-dimensional structure. A thorough understanding of its crystal lattice and molecular geometry is therefore paramount for researchers in fields such as materials science, catalysis, and pharmacology. This guide focuses on the well-characterized dimeric "paddlewheel" structure of the monohydrate, which is the most common and stable form under ambient conditions.

Crystal Structure of Copper(II) Acetate Monohydrate

The crystal structure of copper(II) acetate monohydrate has been extensively studied using single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the space group

C2/c.[1] The defining feature of its structure is the dimeric "paddlewheel" conformation, where two copper atoms are bridged by four acetate ligands.[2][3][4][5][6]

The coordination sphere of each copper(II) ion is completed by an axial water molecule.[2][3][6] The two copper atoms in the dimer are in close proximity, leading to a significant antiferromagnetic exchange coupling between them.[2] This interaction results in a diminishing magnetic moment at lower temperatures.[2][6]

Crystallographic Data

The following table summarizes the key crystallographic data for copper(II) acetate monohydrate, $[\text{Cu}_2(\text{CH}_3\text{COO})_4(\text{H}_2\text{O})_2]$.

Parameter	Value
Crystal System	Monoclinic
Space Group	C2/c
a	13.168(2) Å
b	8.564(2) Å
c	13.858(2) Å
α	90°
β	117.02(1)°
γ	90°
Z	4
Volume	1390.9(4) Å ³

Data obtained from single-crystal X-ray diffraction studies.[1]

Selected Bond Lengths and Angles

The intramolecular distances and angles provide a quantitative description of the molecular geometry.

Bond/Angle	Length (Å) / Angle (°)
Bond Lengths	
Cu-Cu	2.616
Mean Cu-O (acetate)	1.969
Cu-O (water)	2.156
Bond Angles	
O-Cu-O (equatorial)	~90° and ~170° (cis and trans)
O(acetate)-Cu-Cu	~85°
O(water)-Cu-Cu	~175°

Note: Bond angles are approximate and can vary slightly between different structural refinements.^[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of copper(II) acetate monohydrate is typically achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this process.

- **Crystal Growth and Selection:** High-quality single crystals of copper(II) acetate monohydrate are grown, often by slow evaporation of an aqueous solution. A suitable crystal with well-defined faces and free of visible defects is selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected using a monochromatic X-ray source, typically Mo K α radiation ($\lambda = 0.71073$ Å).^[7] A CCD area detector is commonly used to record the diffraction pattern.^[7] A series of diffraction images are collected as the crystal is rotated through a range of angles.
- **Data Reduction:** The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the individual

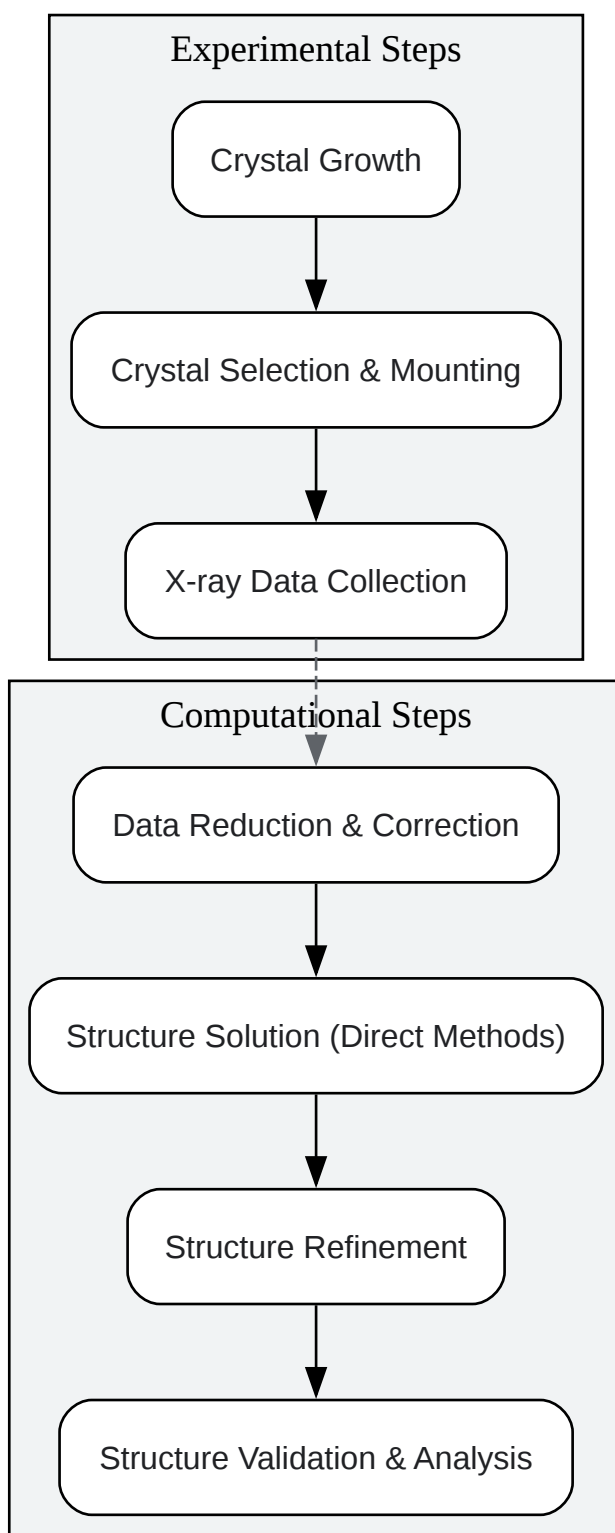
reflections are integrated. Software such as SAINT is often employed for this step.^[7] An empirical absorption correction, using programs like SADABS, is also applied to account for the absorption of X-rays by the crystal.^[7]

- **Structure Solution and Refinement:** The crystal structure is solved using direct methods, which phase the diffraction data to generate an initial electron density map. The atomic positions are then refined using full-matrix least-squares methods based on F^2 .^[7] Software packages such as SHELXS-97 and SHELXL-97 are commonly utilized for structure solution and refinement, respectively.^[7] The refinement process continues until the calculated and observed diffraction patterns show the best possible agreement.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of a compound like **cupric acetate**.



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Experimental and computational workflow for X-ray crystallography.

Dimeric Structure of Copper(II) Acetate Monohydrate

This diagram depicts the characteristic "paddlewheel" structure of the $[\text{Cu}_2(\text{CH}_3\text{COO})_4(\text{H}_2\text{O})_2]$ molecule, highlighting the coordination environment of the copper atoms.

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